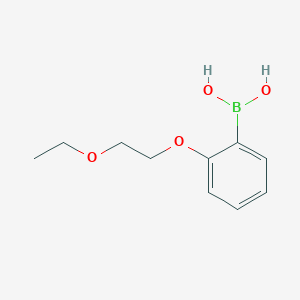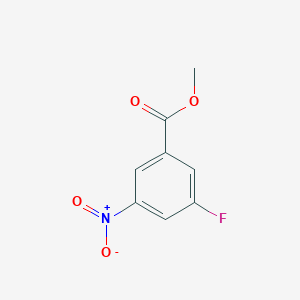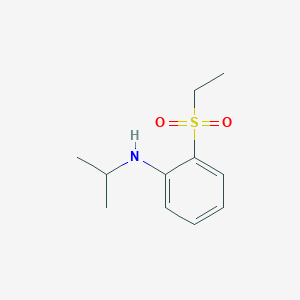
6-氯-3-甲基-3,4-二氢-2H-1-苯并噻喃-4-酮
描述
6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is a chemical compound belonging to the class of benzothiopyran derivatives It is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a dihydro-2H-1-benzothiopyran-4-one core structure
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
Mode of Action
It is known that the compound has been used as a reactant for various chemical reactions , suggesting that it may interact with its targets through chemical bonding or molecular interactions.
Biochemical Pathways
Given its chemical structure, it may be involved in reactions related to the synthesis of 4h-pyran, pyranopyrazole, and pyrazolo .
Result of Action
It is known that the compound has been used in the synthesis of various chemical derivatives , suggesting that it may have a role in facilitating chemical transformations.
生化分析
Biochemical Properties
6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes often involves the inhibition or activation of their catalytic activities, thereby influencing the metabolic pathways in which these enzymes are involved. Additionally, 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one has been shown to interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. By altering the activity of key proteins in this pathway, 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one can impact cell growth and survival .
Molecular Mechanism
At the molecular level, 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activities. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one can result in sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern can significantly impact the compound’s activity and function .
Subcellular Localization
6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one exhibits specific subcellular localization, which is crucial for its activity. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 3-methylthiopropionic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired benzothiopyran derivative.
Industrial Production Methods
Industrial production of 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of substituted benzothiopyran derivatives
相似化合物的比较
Similar Compounds
6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one: Unique due to its specific substitution pattern and core structure.
6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one: Lacks the methyl group at the 3rd position.
3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one: Lacks the chlorine atom at the 6th position.
6-chloro-3-methyl-2H-1-benzothiopyran-4-one: Lacks the dihydro component.
Uniqueness
6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is unique due to the combination of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
属性
IUPAC Name |
6-chloro-3-methyl-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClOS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUYQXKNFPSYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=C(C1=O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1418548.png)


![1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid](/img/structure/B1418554.png)
![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)
![4-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1418560.png)

![5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1418563.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)





